

## An In-depth Technical Guide to Neogen's Life Science Research ELISA Kits

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Neogen**'s life science research ELISA (Enzyme-Linked Immunosorbent Assay) kits. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize these kits for the quantitative determination of a wide range of analytes, from hormones and steroids to inflammatory mediators. This guide covers the core principles of the assays, detailed experimental protocols, performance characteristics, and a specific application in signaling pathway analysis.

## **Core Principles of Neogen ELISA Kits**

**Neogen**'s life science research ELISA kits are based on the fundamental principles of immunology, employing either a competitive or a sandwich immunoassay format to quantify specific analytes in various biological samples.[1][2]

Sandwich ELISA: This format is typically used for the detection of larger molecules such as proteins and allergens.[2] The microplate wells are pre-coated with a capture antibody specific to the target analyte. When the sample is added, the analyte binds to the capture antibody. Subsequently, a second, enzyme-conjugated detection antibody is added, which also binds to the analyte, forming a "sandwich."[2] The concentration of the analyte is directly proportional to the intensity of the color produced upon the addition of a substrate.[2]



Competitive ELISA: This format is commonly used for the detection of smaller molecules like hormones and steroids. In this assay, the microplate wells are coated with a capture antibody. The sample containing the analyte of interest is added to the wells along with a fixed amount of enzyme-conjugated analyte. The analyte in the sample and the enzyme-conjugated analyte compete for a limited number of binding sites on the antibody. Therefore, the concentration of the analyte in the sample is inversely proportional to the intensity of the color developed.

### **Quantitative Performance Characteristics**

**Neogen**'s life science research ELISA kits are designed to deliver reliable and sensitive quantification. The following tables summarize the performance characteristics of a selection of their kits for various analytes.

Table 1: Performance Characteristics of Neogen Hormone and Steroid ELISA Kits

Analyte	Kit Type	Sensitivity	Assay Range	Sample Type(s)
Corticosterone	Competitive	0.05 ng/mL	0.05 - 5.0 ng/mL	Urine, Oral Fluid, Plasma, Serum, Tissue Culture Supernatant
Cortisol	Competitive	0.04 ng/mL	0.04 - 10.0 ng/mL	Biological Fluids
Estradiol	Competitive	0.02 ng/mL	0.02 - 2.0 ng/mL	Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Progesterone	Competitive	0.35 ng/mL	0.4 - 40.0 ng/mL	Biological Fluids
Testosterone	Competitive	0.006 ng/mL	0.002 - 0.2 ng/mL	Biological Fluids

Table 2: Performance Characteristics of Neogen Inflammatory Mediator ELISA Kits



Analyte	Kit Type	Sensitivity	Assay Range	Sample Type(s)
Histamine	Competitive	2.5 ng/mL	2.5 - 50.0 ng/mL	Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Lipoxin A4	Competitive	0.04 ng/mL	0.02 - 2.0 ng/mL	Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum

## **Detailed Experimental Protocols**

The following are generalized experimental protocols for **Neogen**'s competitive and sandwich ELISA kits. For specific details, always refer to the instruction manual provided with each kit.

## General Protocol for Competitive ELISA (e.g., Corticosterone)

This protocol is based on the **Neogen** Corticosterone ELISA kit instructions.

#### Materials Required:

- Neogen Corticosterone ELISA Kit (including antibody-coated microplate, standards, enzyme conjugate, wash buffer, and substrate)
- Precision pipettes and tips
- Microplate reader with a 650 nm filter (or 450 nm with an acid stop solution)
- Deionized water
- Vortex mixer
- Plate shaker (optional)



#### Protocol:

- Reagent Preparation:
  - Allow all reagents to reach room temperature before use.
  - Prepare the wash buffer by diluting the concentrated buffer with deionized water as per the kit instructions.
  - Prepare the standards and samples. Some samples may require extraction and/or dilution.
- Assay Procedure:
  - $\circ$  Add 50  $\mu$ L of standards and samples in duplicate to the appropriate wells of the antibody-coated microplate.
  - Add 50 μL of the diluted enzyme conjugate to each well.
  - Mix gently by shaking the plate. A microplate shaker can be used.
  - Cover the plate and incubate at room temperature for one hour.
  - Wash the plate three times with 300 μL of diluted wash buffer per well.
  - Add 150 μL of substrate to each well and incubate at room temperature for 30 minutes.
  - Read the absorbance at 650 nm using a microplate reader.
- Data Analysis:
  - Calculate the average absorbance for each set of duplicate standards and samples.
  - Construct a standard curve by plotting the average absorbance of each standard against its known concentration.
  - Determine the concentration of the analyte in the samples by interpolating their average absorbance values from the standard curve.



## General Protocol for Sandwich ELISA (e.g., Allergen Protein)

This protocol is based on the general description of Neogen's Allergen Protein ELISA kits.

#### Materials Required:

- Neogen Allergen Protein ELISA Kit (including antibody-coated microplate, standards, HRP-conjugated antibody, wash buffer, and substrate)
- Precision pipettes and tips
- Microplate reader with a 450 nm filter
- Deionized water
- Vortex mixer
- Plate shaker (optional)

#### Protocol:

- Reagent Preparation:
  - Allow all reagents to reach room temperature.
  - Prepare the wash buffer as per the kit instructions.
  - Prepare the standards and extract samples according to the kit's protocol.
- Assay Procedure:
  - Add standards and extracted samples to the antibody-coated microplate wells.
  - Incubate to allow the target protein to bind to the immobilized antibodies.
  - Wash the plate to remove unbound proteins.



- Add the horseradish peroxidase (HRP)-conjugated antibody to each well and incubate.
  This antibody will bind to the captured target protein.
- Wash the plate again to remove any unbound HRP-conjugated antibody.
- Add the TMB substrate to each well.
- Incubate for a specified time to allow for color development. The color change is proportional to the amount of target protein present.
- Stop the reaction using a stop solution.
- Data Analysis:
  - Measure the absorbance at 450 nm.
  - Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
  - Determine the concentration of the target protein in the samples from the standard curve, taking into account any dilution factors.

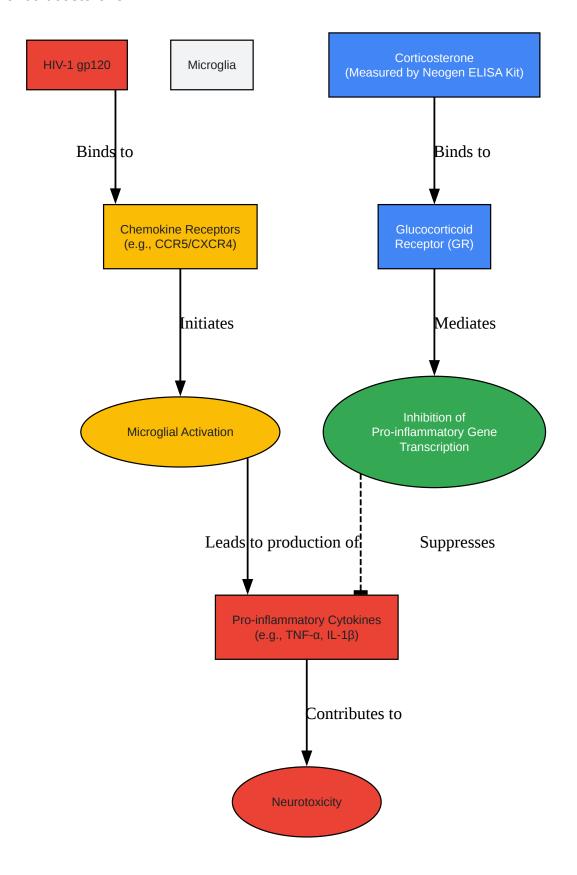
# Application in Signaling Pathway Analysis: A Case Study

**Neogen**'s ELISA kits are valuable tools for investigating cellular signaling pathways by quantifying key signaling molecules. A study by Moss et al. (2023) utilized the **Neogen** Corticosterone ELISA kit to investigate the role of corticosterone in modulating the inflammatory response of microglia to the HIV-1 glycoprotein gp120.

The study explored the signaling cascade initiated by gp120 binding to microglial receptors, leading to the activation of these immune cells and the subsequent production of proinflammatory cytokines. Corticosterone, a glucocorticoid, is known to have anti-inflammatory effects, and the study used the **Neogen** ELISA kit to measure corticosterone levels and correlate them with the extent of microglial activation.



Below is a diagram representing the signaling pathway investigated in the study, highlighting the role of corticosterone.





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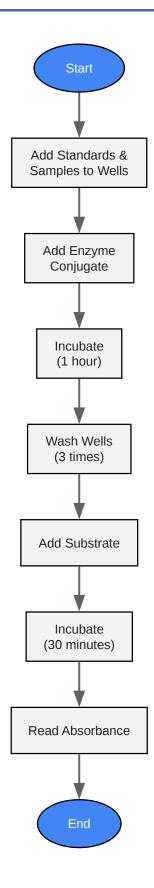
Caption: Signaling pathway of gp120-mediated microglial activation and its modulation by corticosterone.

## **Experimental Workflow Diagrams**

To further clarify the laboratory procedures, the following diagrams illustrate the workflows for the competitive and sandwich ELISA formats.

## **Competitive ELISA Workflow**



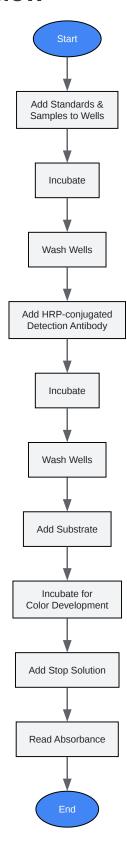


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Caption: Generalized workflow for a competitive ELISA.



### Sandwich ELISA Workflow



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Caption: Generalized workflow for a sandwich ELISA.

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### References

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- 2. Physiological Corticosterone Attenuates gp120-Mediated Microglial Activation and Is Associated with Reduced Anxiety-Like Behavior in gp120-Expressing Mice - PMC [pmc.ncbi.nlm.nih.gov]
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